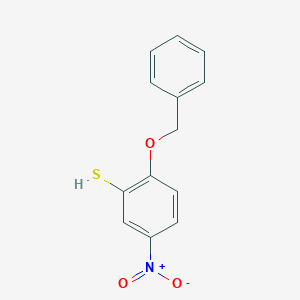

2-苄氧基-5-硝基苯硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Benzyloxy-5-nitrobenzenethiol is a compound expected to have interesting chemical and physical properties due to its functional groups: a benzyloxy group, a nitro group, and a thiol group. These groups are known to impart distinct reactivity patterns, which can be leveraged in various chemical transformations and applications.

Synthesis Analysis

The synthesis of compounds like 2-Benzyloxy-5-nitrobenzenethiol typically involves multi-step organic reactions. For instance, a related process involves the lithiation of bromobenzene derivatives followed by reaction with nitroso compounds and subsequent oxidation to introduce nitro groups (Fujita et al., 1996)1. Similarly, reactions of nitrophenylpyrimidines with benzyl cyanide under alkaline conditions have been used to synthesize pyrimidinyl derivatives (Sedova & Shkurko, 1995)2.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by techniques like X-ray crystallography. The presence of nitro, benzyloxy, and thiol groups significantly influences the molecular conformation due to intra- and intermolecular forces, including hydrogen bonding and π-π interactions (Ghichi et al., 2015)3.

Chemical Reactions and Properties

The nitro group in compounds like 2-Benzyloxy-5-nitrobenzenethiol is a reactive functionality that can undergo various chemical reactions, including reduction to amines and participation in cycloaddition reactions. The thiol group also offers unique reactivity, capable of engaging in nucleophilic substitutions and serving as a ligand in metal complexes (Dong et al., 2015)4.

Physical Properties Analysis

The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by the nature and positioning of the functional groups. The benzyloxy group might increase solubility in organic solvents, while the nitro group could affect the compound's density and refractive index.

Chemical Properties Analysis

2-Benzyloxy-5-nitrobenzenethiol is expected to exhibit chemical properties typical of nitroaromatics and thiophenols. These include sensitivity to reductive conditions for the nitro group and the acidity of the thiol proton, allowing it to participate in electrophilic aromatic substitution reactions and act as a nucleophile in its deprotonated form.

References

科学研究应用

光催化还原研究

在金属表面上研究了2-苄氧基-5-硝基苯硫醇在光催化还原中的作用。Choi等人(2016年)在金属表面上的硝基苯硫醇(如2-苄氧基-5-硝基苯硫醇)的光催化还原中确定了一个中间步骤。这项研究对于理解纳米颗粒在还原反应中的催化活性是重要的 (Choi et al., 2016)。

等离子体驱动的选择性还原反应

Ding等人(2015年)探讨了2-苄氧基-5-硝基苯硫醇在等离子体驱动的选择性还原反应中的应用。他们的研究展示了这种化合物转化为芳香偶氮苯衍生物,这在各种化工应用中具有价值 (Ding et al., 2015)。

分子电子器件应用

在分子电子领域,Chen等人(1999年)在电子器件中使用了含有硝胺氧化中心的分子,与2-苄氧基-5-硝基苯硫醇密切相关。这项研究展示了这类分子在创建具有负差分电阻和显著开关峰-谷比的器件中的潜力 (Chen et al., 1999)。

有机合成和光去保护基

2-苄氧基-5-硝基苯硫醇在有机合成中具有重要意义,特别是作为光去保护基。Pillai(1980年)回顾了光敏保护基的应用,包括类似2-苄氧基-5-硝基苯硫醇的化合物,在合成各种有机化合物中的应用 (Pillai, 1980)。

抗菌活性

Tomar等人(2021年)研究了2-苄氧基-5-硝基苯硫醇衍生物的抗菌性能。他们开发了一种合成方法,用于N-(邻苄氧基苯基)苯基羟肟酸,并发现对大肠杆菌具有显著的抗菌活性 (Tomar et al., 2021)。

属性

IUPAC Name |

5-nitro-2-phenylmethoxybenzenethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWZPZBLGGOXNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403428 |

Source

|

| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyloxy-5-nitrobenzenethiol | |

CAS RN |

887353-11-9 |

Source

|

| Record name | 5-Nitro-2-(phenylmethoxy)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R,5R)-8-Methyl-3-((trityloxy)methyl)-2,3-dihydro-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9(5H)-one](/img/structure/B16387.png)

![2,2-Dihydroxy-1H-benz[F]indene-1,3(2H)-dione, Hydrate](/img/structure/B16414.png)